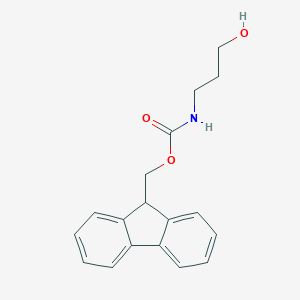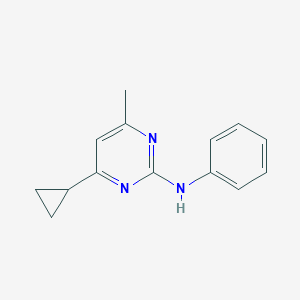
Cyprodinil
Overview
Description
Cyprodinil is a systemic fungicide belonging to the anilinopyrimidine group. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, grapes, pome fruits, stone fruits, strawberries, vegetables, and ornamentals . The compound acts as an inhibitor of methionine biosynthesis, which is essential for fungal growth .
Mechanism of Action
Target of Action
Cyprodinil, a pyrimidine amine fungicide, primarily targets the biosynthesis of methionine in fungi . It acts by inhibiting germ tube elongation and hyphal mycelia, which are crucial for the growth and development of fungi .
Mode of Action
The interaction of this compound with its targets results in the disruption of essential biological processes in fungi. By inhibiting the biosynthesis of methionine, an essential amino acid, this compound prevents the normal growth and development of the fungal organism . This leads to the eventual death of the fungus, thereby exerting its fungicidal effect .
Biochemical Pathways
This compound affects the biochemical pathway responsible for the synthesis of methionine in fungi . Methionine is a vital amino acid involved in protein synthesis and other metabolic processes. By inhibiting this pathway, this compound disrupts the normal metabolic functions of the fungus, leading to its death .
Pharmacokinetics
This compound exhibits low solubility and is unlikely to leach into groundwater . It is moderately persistent in soils but may persist longer in water systems depending on local conditions . It is also volatile, which may influence its distribution in the environment . The compound is moderately toxic to mammals, and there is some concern that it may bioaccumulate .
Result of Action
At the molecular level, this compound interferes with the normal metabolic functions of fungi by inhibiting the biosynthesis of methionine . This leads to a disruption in protein synthesis and other vital metabolic processes, resulting in the death of the fungus . At the cellular level, the inhibition of germ tube elongation and hyphal mycelia prevents the normal growth and development of the fungal organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its persistence in soils and water systems can be influenced by local conditions such as temperature, pH, and the presence of other chemicals . Its volatility can also affect its distribution in the environment . Furthermore, the potential for bioaccumulation can influence its long-term effects on non-target organisms .
Biochemical Analysis
Biochemical Properties
Cyprodinil primarily interacts with enzymes involved in the biosynthesis of methionine . It is metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. In human neuronal and glial cell lines, it has been observed to cause significant reductions in cellular ATP, impair mitochondrial membrane potential, and induce oxidative stress . In zebrafish, this compound has been observed to cause cardiac developmental toxicity, including pericardial edema and cardiac function impairment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzymes involved in the biosynthesis of methionine . In Botrytis cinerea, a high-risk pathogen for fungicide resistance development, strains have developed multiple mutations in different target genes leading to multiple resistance or mutations associated with overexpression of efflux transporters leading to multidrug resistance .
Temporal Effects in Laboratory Settings
This compound has a low solubility, is unlikely to leach to groundwater, and is volatile. In soils, it is moderately persistent but may be persistent in water systems depending on local conditions . It is moderately toxic to mammals and there is some concern that it may bioaccumulate .
Dosage Effects in Animal Models
In studies of metabolism in rats, radiolabelled this compound administered by gavage as a single dose of 0.5 or 100 mg/kg bw, or as repeated doses of 0.5 mg/kg bw per day for 14 days, was rapidly absorbed from the gastrointestinal tract and excreted . Approximately 75% (range 71-85%) of an orally administered dose was absorbed over 48 h .
Metabolic Pathways
This compound is primarily metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile . Most of the metabolites were products of hydroxylation at the 4-position on the phenyl ring, the 5-position on the pyrimidine ring, and on the methyl group, which then formed glucuronic acid or sulfate conjugates .
Transport and Distribution
This compound is absorbed to a high degree (>80%) within 48 hours, based on rat excretion data . It is rapidly absorbed from the gastrointestinal tract and excreted . Approximately 92-97% of the administered dose was eliminated within 48 h in the urine (48-68%), faeces (29-47%), and bile (accounting for up to 35.4% of the dose in cannulated rats), with elimination being almost complete by 7 days .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyprodinil is synthesized through a multi-step process involving the reaction of 4-cyclopropyl-6-methyl-pyrimidin-2-ylamine with phenylamine . The reaction conditions typically involve the use of solvents such as methanol or acetonitrile and catalysts to facilitate the reaction. The final product is purified through crystallization or other separation techniques to obtain high purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process includes steps such as seed cleaning, seed pro-conditioning, flaking, cooking, pressing, solvent extraction, and desolventizing . The final product is formulated into various forms such as water-dispersible granules and emulsifiable concentrates for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Cyprodinil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the phenyl or pyrimidine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential use as fungicides or other applications .
Scientific Research Applications
Cyprodinil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anilinopyrimidine derivatives.
Medicine: Investigated for its potential use in developing new antifungal drugs.
Industry: Used in the formulation of agricultural fungicides to protect crops from fungal infections.
Comparison with Similar Compounds
Similar Compounds
Cyprodinil is similar to other anilinopyrimidine fungicides such as pyrimethanil and mepanipyrim . These compounds share a similar chemical structure and mode of action, targeting the methionine biosynthesis pathway in fungi.
Uniqueness
What sets this compound apart from other similar compounds is its broad-spectrum activity and systemic properties. It is effective against a wide range of fungal pathogens and can be absorbed by plants, providing long-lasting protection . Additionally, this compound has a unique chemical structure that allows it to be used in combination with other fungicides to enhance its efficacy and reduce the risk of resistance development .
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORKNGNJCEJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032359 | |
| Record name | Cyprodinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index], Solid | |
| Record name | Cyprodinil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyprodinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C | |
| Record name | CYPRODINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyprodinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.21 at 20 °C | |
| Record name | CYPRODINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C | |
| Record name | Cyprodinil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYPRODINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C | |
CAS No. |
121552-61-2 | |
| Record name | Cyprodinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121552-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprodinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121552612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprodinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPRODINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42P6T6OFWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYPRODINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyprodinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75.9 °C, 76 °C | |
| Record name | CYPRODINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyprodinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
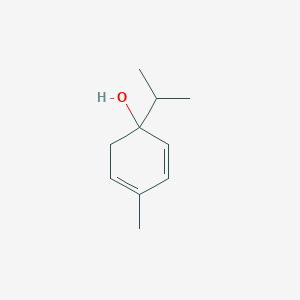

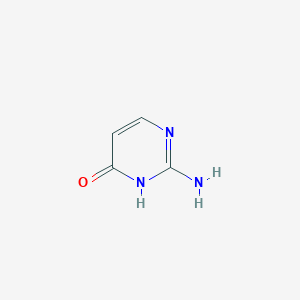

![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)
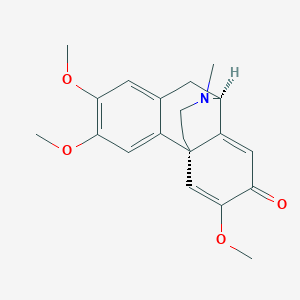
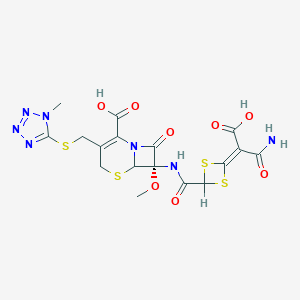
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
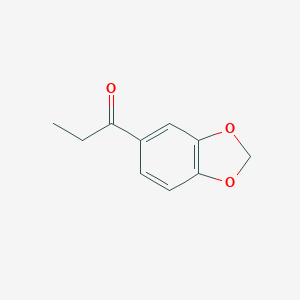
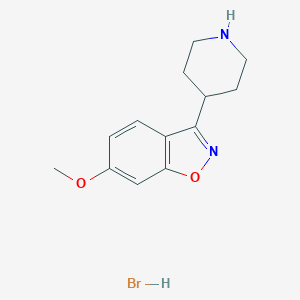
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
